7-Methylcoumarin (CAS 2445-83-2) is a substituted derivative of coumarin, a core structure in many natural and synthetic compounds. It is primarily utilized as a building block and intermediate in the synthesis of more complex molecules, particularly in the development of optical brightening agents, tunable dye lasers, and fluorescent probes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsqyskFgSQFHmuDLHialuVQL_S_XiGQJTjcqWKfYSrS2jVa66Phhz1x8B0s5RNLREu858UO2rlnobfbhpnbok26nkqhLM1f0gCMTQbrZSPA71N8kAF_Avc-rIDHkD9h61iUcTixIBnHmYC6I-p_GJ6-pPr)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzTEp_jDn6txhcEc35hCGnHUK34NQUcn2D8m8XR8xCx09FWjCTa9ZtBv42kj07BGIo-YcvO85JTuavPvBEeqCRsxvAPVcpF41YbW3ww6Flr7lo4guULlWBg0Q99T5eYeuqw3mAtzlBxKNcnzq0Kwo%3D)] Its value proposition stems from the specific photophysical and biological properties conferred by the methyl group at the 7-position, which distinguishes it from the unsubstituted coumarin parent molecule and other positional isomers in key performance metrics.
Substituting 7-Methylcoumarin with its parent compound, coumarin, or other isomers like 4-methylcoumarin is often unviable for achieving reproducible, application-specific outcomes. The position of the methyl group critically influences the molecule's electron distribution, which directly alters its absorption/emission spectra, fluorescence quantum yield, and interaction with biological targets.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFA3QJ_7kTDKWoZPbJCRh37OY0TjfQzunFskua0IQSESdWrexq1ttDIRM0--wUokXSTc0k3mxLISXf9AALfVEoLOa80UcQiIZHt72sSFnUzxeDKt3YcFaxMQMCK8xJk_VGNjcSokUwmLblOU0Tfoc9QtkKaYVIKEzmFzWuh)] For example, electron-donating groups at the 7-position are known to enhance fluorescence intensity, a feature central to its use in high-sensitivity probes and laser dyes.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHo77QJj-ykaWh4b6SKJYx89lRK0BbbIQgpDLsYpqKpX10y9y4fc7-TRTFiOqL1zG0BATFPAwqrycfLCHHBw_6pzo-OckiYwYeBf_46dM7WGZXRZcmthDnjbc8hHIqAUZAQNyCFWidO2DsXzj3RWHLZrGx79H4D48SV)] Therefore, selecting an alternative isomer or the unsubstituted core can lead to significant performance degradation, such as lower fluorescence brightness, altered spectral properties, or reduced biological efficacy, compromising the final product's performance and reproducibility.
The 7-hydroxy-4-methylcoumarin variant serves as a critical precursor for synthesizing derivatives with enhanced biological activity. For example, derivatives synthesized from this precursor show potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 40 µg/ml and 31 µg/ml, respectively.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)] This demonstrates the utility of the 7-substituted coumarin core as a scaffold for developing new antimicrobial agents, a capability not shared by the unsubstituted parent compound.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | Derivatives show MIC of 31 µg/ml against E. coli and 40 µg/ml against S. aureus and M. luteus. |
| Comparator Or Baseline | Unsubstituted coumarin lacks the 7-position hydroxyl group necessary for these specific derivatizations. |
| Quantified Difference | Enables synthesis of compounds with potent, quantified antibacterial activity. |
| Conditions | In vitro antibacterial screening against specified Gram-positive and Gram-negative bacteria. |
For buyers in medicinal chemistry, this compound provides a validated starting point for synthesizing novel derivatives with specific, high-value biological activities.
The substitution pattern on the coumarin ring is a primary determinant of its performance as a laser dye. The presence of an electron-donating group at the 7-position, such as a methyl or amino group, is known to enhance fluorescence intensity.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)] For instance, 7-amino-4-methylcoumarin is an efficient laser dye emitting around 440 nm.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)] While direct quantum yield comparisons for 7-methylcoumarin itself are sparse, the established structure-property relationship in this class indicates that 7-substituted coumarins are designed for superior fluorescence performance compared to the non-fluorescent parent coumarin molecule.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)] This makes 7-methylcoumarin a more suitable precursor and base structure for applications requiring strong emission in the blue-green spectrum.
| Evidence Dimension | Fluorescence and Lasing Wavelength |
| Target Compound Data | Derivatives like 7-amino-4-methylcoumarin lase efficiently at ~440 nm. |
| Comparator Or Baseline | Unsubstituted coumarin is non-fluorescent. |
| Quantified Difference | Enables strong fluorescence and laser action where the parent compound is inactive. |
| Conditions | Flash lamp or laser excitation for dye laser applications. |
Procurement for laser systems or fluorescent assays requires materials with specific spectral properties; 7-methylcoumarin provides the core structure necessary for achieving high-intensity blue-green emission.
7-Methylcoumarin and its derivatives exhibit specific solubility profiles that are critical for process chemistry and formulation. For example, 7-hydroxy-4-methylcoumarin is soluble in ethanol, acetic acid, and alkali solutions, but only slightly soluble in hot water, ether, and chloroform.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)] This contrasts with the poor water solubility of many coumarin derivatives, which can hinder their application in biological systems or aqueous formulations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)] For purification, ethanol is a preferred recrystallization solvent for related compounds like 7-amino-4-methylcoumarin, indicating a well-behaved system for achieving high purity, which is essential for reproducible performance in sensitive applications.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Soluble in common process solvents like ethanol and acetic acid. |
| Comparator Or Baseline | Many coumarin analogs have very poor solubility in water and require complex formulation strategies. |
| Quantified Difference | Offers a practical solubility profile for synthesis, purification, and formulation compared to less soluble analogs. |
| Conditions | Standard laboratory and process conditions. |
Predictable solubility in common, low-toxicity solvents simplifies synthesis workup, purification, and formulation, reducing process development time and cost.
Based on its core structure that enables strong fluorescence in the blue-green spectrum, 7-Methylcoumarin is a foundational material for synthesizing advanced laser dyes. Its derivatives are used in applications requiring specific, high-intensity emission wavelengths, where unsubstituted coumarin would be completely ineffective.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF49SXPRqTT8n9df89UYPzLnh-S2PJ3nwjKXWT0kiCWDNO8nHLzGdtXAy_3yrBlC7HovopNeiyjs_zCskmv9EJ159cWS6FZ1-OVVOy2NYRNryrP5aiGfBH1ySmdSh0IPeSbNEvJGHXX-Ifgl-_lLMs_aE7xF9o8PaZwixhs)]
The compound's structure, particularly its 7-position, serves as a key reactive handle for chemical modification. This makes it a preferred precursor for developing libraries of new antimicrobial compounds with specific structure-activity profiles, targeting pathogens like E. coli and S. aureus.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuTHj76AECoN3GQNMQAbABZxyTDOQKJ1zlcid_pFQVg6n7V4pQpRc4LeE9ikqMyprcH8I12Du_6JLMaPO1_BQKZVF88Cu4xRQm1hBUSGWHej8zjqiXI93dkybKIlQsUuxDkdS5V8R1Zcl660v4-r6sIA4_FBApt0TfGOJfiGUCyNNEgZvOsceEU-mGYgX_SB-KkyVqpA0UH7eiy9rJoDW6yPrGOIph4c8cU1iDex4DsGs8jlcBIUVJx47ryQ6HXqFjvvG_jVMBrfZrDUkamg%3D%3D)]
The enhanced fluorescence associated with 7-substituted coumarins makes this compound an ideal starting point for creating sensitive probes for bio-imaging and diagnostics. The ability to chemically modify the core allows for the attachment of recognition moieties, creating 'turn-on' sensors for enzymes or specific analytes.
Irritant